Alternariol-9-methylether-3-beta-D-(4'-malonyl)-glucoside
Description
Alternariol-9-methylether-3-beta-D-(4'-malonyl)-glucoside is a secondary metabolite derived from Alternaria fungi, characterized by a polyketide backbone modified with a methyl ether group, a glucosyl moiety, and a malonyl esterification at the 4'-position of the glucose unit. Its molecular formula is C₂₄H₂₄O₁₃, with a molecular weight of 520.44 g/mol (CAS: 1779520-71-6) . Structurally, it consists of an alternariol aglycone (a dibenzo-α-pyrone derivative) linked to a β-D-glucopyranose unit, which is further esterified with a malonyl group at the 4'-hydroxyl position. This modification enhances the compound’s solubility and stability in aqueous environments, a common trait among malonylated glycosides .
Analytical methods such as HPLC-ESI/MS are critical for its identification due to structural complexity .
Properties
Molecular Formula |
C24H24O13 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
3-[(3R,4R,5S,6S)-4,5-dihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-oxopropanoic acid |
InChI |
InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(26)19(12)23(32)35-14)34-24-21(31)20(30)22(15(8-25)36-24)37-17(29)7-16(27)28/h3-6,15,20-22,24-26,30-31H,7-8H2,1-2H3,(H,27,28)/t15?,20-,21+,22+,24-/m1/s1 |
InChI Key |
DHMROGTYLCDGQS-DOROSJICSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)CO)OC(=O)CC(=O)O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)CO)OC(=O)CC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside typically involves multiple steps, starting from alternariol. The process may include methylation, glycosylation, and malonylation reactions. Each step requires specific reagents and conditions, such as:
Methylation: Using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Glycosylation: Employing a glycosyl donor such as a protected glucose derivative in the presence of a catalyst like silver triflate (AgOTf).
Malonylation: Using malonyl chloride (CH2(COCl)2) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex compounds is often not feasible due to the intricate and multi-step synthesis required. Instead, extraction from natural sources or biotechnological methods using genetically modified microorganisms might be explored.
Chemical Reactions Analysis
Types of Reactions
Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Involving nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its role as a mycotoxin and its effects on living organisms.
Medicine: Exploring its potential therapeutic effects or toxicity.
Industry: Monitoring its presence in food products and developing methods for its detection and removal.
Mechanism of Action
The mechanism by which Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside exerts its effects involves its interaction with cellular components. It may inhibit enzymes, disrupt cellular membranes, or interfere with DNA replication. The specific molecular targets and pathways depend on the biological context and require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Malonylated glucosides are widespread in plants and fungi, with structural variations influencing their physicochemical properties and biological roles. Below is a systematic comparison:
Structural Analogs of Alternariol Derivatives
- 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) Alternariol (CAS: 1779520-66-9): Molecular Formula: C₂₃H₂₂O₁₃ Molecular Weight: 506.41 g/mol Key Difference: Malonyl group at the 6'-position of glucose instead of 4', resulting in a lower molecular weight and altered polarity .
Anthraquinone Malonyl Glucosides
- Physcion-8-O-(6'-O-malonyl)-glucoside and Emodin-8-(6'-O-malonyl)-glucoside: Source: Radix Polygoni Multiflori (medicinal plant) . Structural Feature: Anthraquinone aglycone (physcion/emodin) with malonyl esterification at the 6'-position. Function: Enhanced stability and bioavailability compared to non-malonylated analogs .
Flavonoid and Anthocyanin Malonyl Glucosides
- Kaempferol 3-(6"-malonyl)-glucoside and Quercetin 3-(6"-malonyl)-glucoside :
- Cyanidin-3-(6″-malonyl)-glucoside :
Other Malonylated Glucosides
- 3-Hydroxy-beta-ionone 3-(6''-malonyl)-glucoside: Source: Carrots. Function: Contributes to flavor and aroma; malonylation enhances metabolic stability .
Table 1: Comparative Data of Malonylated Glucosides
Research Findings and Implications
- Structural Impact : Malonyl group position (4' vs. 6') significantly affects polarity and chromatographic behavior. For instance, 4'-malonyl derivatives elute later in reverse-phase HPLC due to increased hydrophobicity .
- Biological Significance :
- Analytical Challenges : Malonyl groups complicate mass spectrometry interpretation due to in-source fragmentation. LC-MS/MS with collision-induced dissociation (CID) is essential for accurate identification .
Biological Activity
Alternariol-9-methylether-3-beta-D-(4'-malonyl)-glucoside (AME-MG) is a secondary metabolite produced by the fungus Alternaria, which has garnered attention due to its potential biological activities. This compound is structurally related to other Alternaria mycotoxins, known for their diverse effects on human health and their ecological roles. This article reviews the biological activity of AME-MG, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
AME-MG is characterized by its unique glycosylation and malonylation patterns, which influence its stability and biological activity. The compound can be synthesized through multi-step organic reactions involving various reagents under controlled conditions.
Antimicrobial Activity
AME-MG exhibits significant antimicrobial properties against various bacterial strains and fungi.
| Microorganism | IC50 (μg/mL) |
|---|---|
| R. solanacearum | 16.00 |
| Magnaporthe oryzae | 87.18 |
| C. elegans | 74.62 |
| Bursaphelenchus xylophilus | 98.17 |
Research indicates that AME-MG shows stronger antibacterial activity compared to conventional antibiotics like streptomycin sulfate .
Cytotoxic Effects
The cytotoxicity of AME-MG has been evaluated in vitro using human intestinal epithelial cells (Caco-2) and hepatocytes (HepG2). The findings suggest that AME-MG induces cell death at varying concentrations, which may be attributed to its ability to generate reactive oxygen species (ROS) and affect cellular viability.
| Cell Line | IC50 (μM) |
|---|---|
| Caco-2 | 2.5 |
| HepG2 | 10 |
Studies have shown that AME-MG can alter the expression of genes associated with apoptosis and inflammation, indicating a potential role in cancer therapy .
Anti-inflammatory Activity
AME-MG has demonstrated anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its potential therapeutic application in inflammatory diseases.
The mechanism of action for AME-MG involves interaction with specific molecular targets, including enzymes and receptors that mediate its biological effects. The compound's ability to modulate inflammatory pathways may be linked to its structural characteristics, which allow it to influence cellular signaling cascades effectively .
Case Studies
- Study on Antimicrobial Properties : A study conducted by researchers from a leading university evaluated the antimicrobial efficacy of AME-MG against various pathogens. The results indicated that AME-MG significantly inhibited bacterial growth at low concentrations, highlighting its potential as a natural preservative in food products.
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of AME-MG revealed that it induces apoptosis in cancer cell lines through ROS generation and activation of caspase pathways. This study emphasizes the compound's potential as an anticancer agent.
- Inflammation Model : In an experimental model of inflammation, AME-MG was shown to reduce edema and inflammatory markers in treated animals compared to controls, supporting its use in developing anti-inflammatory therapies.
Q & A
Q. What are the established synthesis methods for Alternariol-9-methylether-3-beta-D-(4'-malonyl)-glucoside, and how do they differ in efficiency and scalability?
- Methodological Answer : Synthesis can be achieved via enzymatic or chemical routes. Enzymatic methods often utilize plant cell cultures or microbial systems (e.g., Aspergillus spp.) expressing glycosyltransferases to attach the malonyl-glucoside moiety to alternariol . Chemical synthesis involves protecting-group strategies to selectively modify hydroxyl groups, followed by malonylation using activated malonyl donors (e.g., malonyl-CoA analogs). Enzymatic approaches are favored for stereochemical precision but may require optimization of microbial expression systems for scalability. Chemical methods, while scalable, face challenges in regioselectivity and yield due to the compound’s complex structure .
Q. Which analytical techniques are recommended for detecting and quantifying this compound in food or biological samples?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key parameters include:
- Column : C18 reverse-phase (e.g., 2.6 µm particle size, 150 mm length).
- Ionization : Electrospray ionization (ESI) in negative mode, targeting [M−H]⁻ ions (m/z 520.122).
- Fragmentation : Monitor characteristic fragments (e.g., m/z 357.08 for alternariol aglycone).
Calibration requires certified reference standards, and sample preparation should include solid-phase extraction (SPE) to remove matrix interferents .
Advanced Research Questions
Q. How does the malonyl modification influence the compound’s interaction with detoxification enzymes (e.g., cytochrome P450s) compared to non-malonylated analogs?
- Methodological Answer : The malonyl group enhances metabolic stability by sterically hindering enzymatic hydrolysis. To study this:
In vitro assays : Incubate the compound with liver microsomes or recombinant CYP isoforms (e.g., CYP1A1/2), comparing hydrolysis rates to alternariol-9-methyl ether or 3-O-glucoside derivatives.
Kinetic analysis : Measure Km and Vmax values for glucosidase-mediated cleavage.
Evidence suggests malonylation reduces absorption in intestinal models, delaying detoxification and altering toxicity profiles .
Q. What structural features differentiate this compound from related mycotoxin derivatives, and how do these impact bioactivity?
- Methodological Answer : Comparative structural analysis reveals:
Q. How can conflicting data on the toxicity of glycosylated vs. aglycone alternariol derivatives be resolved?
- Methodological Answer : Discrepancies arise from variations in experimental models (e.g., cell lines vs. in vivo systems) and exposure durations. To address this:
- Standardize models : Use isogenic cell lines (e.g., HepG2 for liver toxicity) and controlled exposure times.
- Dose-response studies : Compare IC50 values for cytotoxicity (e.g., MTT assay) across derivatives.
- Metabolite tracking : Quantify aglycone release via β-glucosidase activity in target tissues.
Recent studies indicate glycosylation reduces acute toxicity but may prolong low-dose effects due to sustained release .
Data-Driven Research Design
Q. What strategies are recommended for studying the compound’s role in plant-fungal interactions?
- Methodological Answer :
Metabolomic profiling : Use LC-MS to track the compound’s accumulation in Alternaria-infected plants (e.g., tomatoes).
Gene knockout : Silence fungal malonyltransferase genes to assess virulence changes.
Ecological assays : Compare fungal growth in plants with/without malonyl-glucoside detoxification pathways (e.g., Arabidopsis ugt73c6 mutants) .
Q. How can computational modeling predict the compound’s binding affinity to mammalian receptors (e.g., estrogen receptors)?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions between the malonyl-glucoside moiety and ERα/ERβ ligand-binding domains.
- Comparative analysis : Overlay structures with known ligands (e.g., genistein) to identify steric clashes or hydrogen-bonding opportunities.
Preliminary models suggest the malonyl group disrupts ER binding compared to alternariol, aligning with reduced estrogenic activity in reporter assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
